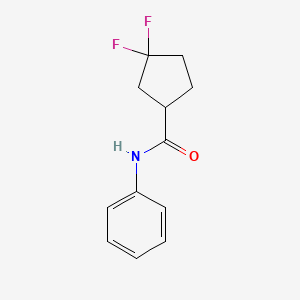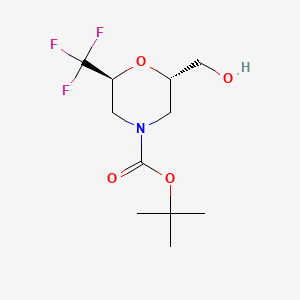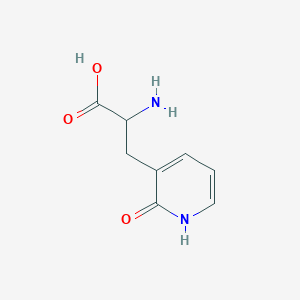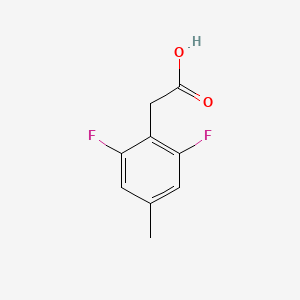
4-Chloro-2-nonylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-nonylquinoline is a chemical compound belonging to the quinoline family, characterized by a chloro group at the 4th position and a nonyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nonylquinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this compound, the starting materials would include 4-chloroaniline and a suitable nonyl ketone or aldehyde. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-nonylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the chloro group can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are performed in solvents like ether or ethanol.
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Dechlorinated quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-nonylquinoline has several applications in scientific research:
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating diseases such as malaria and cancer due to their ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-nonylquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In antifungal applications, it may interfere with the synthesis of ergosterol, a key component of fungal cell membranes .
Vergleich Mit ähnlichen Verbindungen
4-Chloroquinoline: Lacks the nonyl group, making it less hydrophobic and potentially less effective in certain applications.
2-Nonylquinoline: Lacks the chloro group, which may reduce its reactivity and biological activity.
4-Chloro-2-methylquinoline: Contains a methyl group instead of a nonyl group, affecting its solubility and interaction with biological targets.
Uniqueness: 4-Chloro-2-nonylquinoline is unique due to the presence of both the chloro and nonyl groups, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the nonyl group increases its hydrophobicity, potentially improving its interaction with lipid membranes and biological targets .
Eigenschaften
IUPAC Name |
4-chloro-2-nonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN/c1-2-3-4-5-6-7-8-11-15-14-17(19)16-12-9-10-13-18(16)20-15/h9-10,12-14H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFSSDKIFBFPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NC2=CC=CC=C2C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

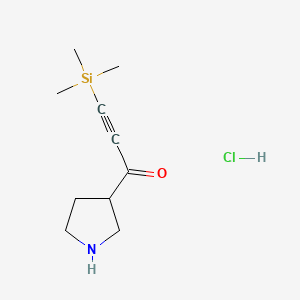
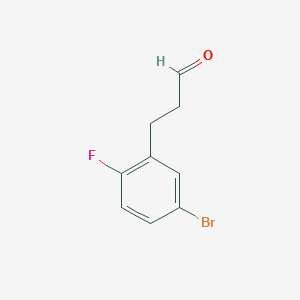
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)
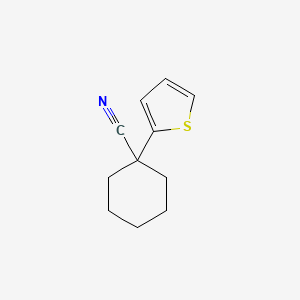
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)

![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
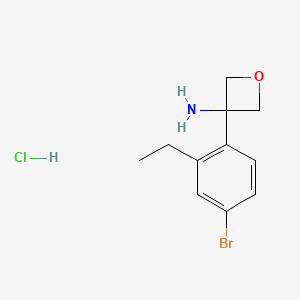
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
